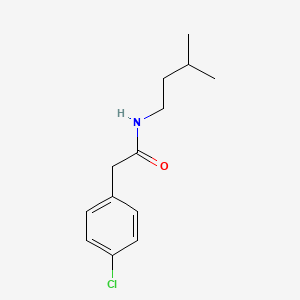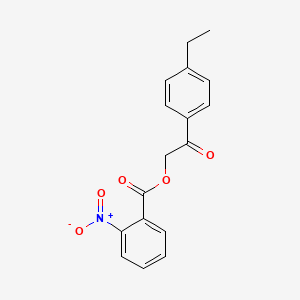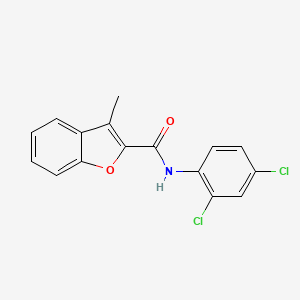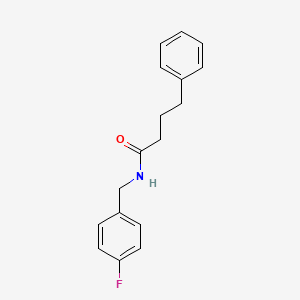
2-(4-chlorophenyl)-N-(3-methylbutyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-N-(3-methylbutyl)acetamide, also known as Clonidine, is a medication primarily used to treat high blood pressure, attention deficit hyperactivity disorder (ADHD), and anxiety disorders. It belongs to the class of drugs known as centrally acting alpha-agonist hypotensive agents. In recent years, Clonidine has gained significant attention in scientific research due to its potential therapeutic applications in various fields.
Mechanism of Action
2-(4-chlorophenyl)-N-(3-methylbutyl)acetamide works by binding to alpha-2 adrenergic receptors in the brain and spinal cord, leading to the inhibition of the sympathetic nervous system. This results in the reduction of heart rate, blood pressure, and anxiety.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects, including the reduction of norepinephrine release, the inhibition of the renin-angiotensin-aldosterone system, and the stimulation of growth hormone release. It also has sedative and analgesic effects due to its ability to cross the blood-brain barrier.
Advantages and Limitations for Lab Experiments
2-(4-chlorophenyl)-N-(3-methylbutyl)acetamide has several advantages for lab experiments, including its ability to selectively target alpha-2 adrenergic receptors and its well-established safety profile. However, its limitations include its short half-life and the potential for side effects such as dry mouth, dizziness, and sedation.
Future Directions
The potential therapeutic applications of 2-(4-chlorophenyl)-N-(3-methylbutyl)acetamide are vast, and future research should focus on exploring its use in combination with other drugs, its effects on different types of cancer, and its potential use in treating other neurological disorders such as Alzheimer's disease and Parkinson's disease.
In conclusion, this compound is a versatile drug with promising therapeutic applications in various fields. Its mechanism of action and physiological effects make it a valuable tool for scientific research. However, further studies are needed to fully understand its potential and limitations.
Synthesis Methods
2-(4-chlorophenyl)-N-(3-methylbutyl)acetamide can be synthesized through several methods, including the Friedel-Crafts reaction, acylation, and reductive amination. The most commonly used method involves the reaction of 4-chlorobenzaldehyde with 3-methylbutylamine followed by acylation with acetic anhydride.
Scientific Research Applications
2-(4-chlorophenyl)-N-(3-methylbutyl)acetamide has been extensively studied for its potential therapeutic applications in various fields such as pain management, drug addiction, and cancer treatment. It has been shown to alleviate neuropathic pain, reduce opioid withdrawal symptoms, and inhibit cancer cell growth.
properties
IUPAC Name |
2-(4-chlorophenyl)-N-(3-methylbutyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-10(2)7-8-15-13(16)9-11-3-5-12(14)6-4-11/h3-6,10H,7-9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHHMVIFBDEBIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1,3-benzodioxol-5-ylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5856291.png)
![N'-{[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5856295.png)

![N,N-dimethyl-4-{[(3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5856305.png)
![3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N,N,4-trimethylbenzamide](/img/structure/B5856312.png)
![N-(4-chlorophenyl)-N'-[4-(dimethylamino)phenyl]urea](/img/structure/B5856314.png)



![1-[(4-ethoxyphenyl)carbonothioyl]-4-(4-fluorophenyl)piperazine](/img/structure/B5856331.png)
![4-({[(3-chloro-4-fluorophenyl)amino]carbonothioyl}amino)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5856339.png)

![2,2,4-trimethyl-1-{[(4-methylphenyl)thio]acetyl}-1,2-dihydroquinoline](/img/structure/B5856356.png)
![4-bromo-N'-{[(4-nitrophenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5856364.png)